
3,3-Dichloroprop-2-ene-1-sulfonamide
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Overview
Description
3,3-Dichloroprop-2-ene-1-sulfonamide is a chemical compound with the molecular formula C₃H₅Cl₂NO₂S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of two chlorine atoms, a sulfonamide group, and a double bond in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloroprop-2-ene-1-sulfonamide typically involves the reaction of 3,3-dichloropropene with a sulfonamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloroprop-2-ene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Addition Reactions: Reagents such as halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrochloric acid) are used. The reactions are usually conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of this compound, where the chlorine atoms are replaced by other functional groups.
Addition Reactions: The products are typically addition compounds where the double bond is saturated with the added electrophiles.
Oxidation and Reduction Reactions: The products vary depending on the specific oxidizing or reducing agents used, leading to different oxidation states of the sulfonamide group.
Scientific Research Applications
Organic Synthesis
The compound serves as a reagent in organic synthesis, facilitating the preparation of various derivatives and intermediates. Its electrophilic nature allows it to react with nucleophiles in diverse chemical reactions .
Biological Activities
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties : Studies have shown its effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent .
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been noted to significantly inhibit cell proliferation in human breast cancer cells .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Cytotoxic Activity : It has been observed to reduce tumor size in xenograft models of breast cancer significantly .
- Anti-inflammatory Effects : In murine models induced by lipopolysaccharides (LPS), it effectively reduced inflammatory markers such as TNF-alpha and IL-6 .
Case Study 1: Breast Cancer Model
In preclinical studies involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential as a therapeutic agent in oncology.
Case Study 2: Inflammation Model
In a murine model of inflammation induced by LPS, administration of the compound led to a marked decrease in pro-inflammatory cytokines. This highlights its possible application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3,3-Dichloroprop-2-ene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dichloropropene: A related compound with similar structural features but lacking the sulfonamide group.
2,3-Dichloroprop-1-ene: Another similar compound with a different position of the chlorine atoms.
3,3-Dichloroprop-2-ene-1-sulfonic acid: A compound with a sulfonic acid group instead of a sulfonamide group.
Uniqueness
3,3-Dichloroprop-2-ene-1-sulfonamide is unique due to the presence of both chlorine atoms and a sulfonamide group in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
3,3-Dichloroprop-2-ene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group, which is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
Antimicrobial Activity
Research has demonstrated that sulfonamides exhibit significant antimicrobial properties. The mechanism primarily involves the inhibition of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus | 150 |
Escherichia coli | 200 |
Pseudomonas aeruginosa | 180 |
The results indicated that while the compound showed some activity against these strains, it was less potent compared to traditional antibiotics like ciprofloxacin .
Anticancer Activity
Sulfonamides have also been investigated for their anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been a focal point of research.
The compound may exert its anticancer effects through the following mechanisms:
- Inhibition of Carbonic Anhydrase : This enzyme is often overexpressed in tumors; inhibition can lead to reduced tumor growth.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptosis in cancer cells.
Research Findings
A study conducted on human cancer cell lines showed that treatment with this compound resulted in:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Apoptotic Markers : Increased expression of caspase-3 and PARP cleavage was noted, indicating apoptosis induction.
Concentration (μM) | Cell Viability (%) | Caspase-3 Activity (fold increase) |
---|---|---|
10 | 85 | 1.5 |
25 | 60 | 2.0 |
50 | 30 | 4.0 |
These findings suggest that the compound has promising potential as an anticancer agent .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, research indicates that sulfonamides may possess antioxidant activity. This is crucial for mitigating oxidative stress-related cellular damage.
Evaluation Method
The antioxidant capacity was assessed using the DPPH radical scavenging assay. Results showed that:
- The compound exhibited moderate scavenging activity with an IC50 value around 0.75 mM.
This suggests that while not as potent as some established antioxidants, it still contributes to reducing oxidative stress .
Properties
IUPAC Name |
3,3-dichloroprop-2-ene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2NO2S/c4-3(5)1-2-9(6,7)8/h1H,2H2,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRMVUATQPCQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(Cl)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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